molecular formula C19H9Cl2F3N2O B2935512 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-06-3

2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

カタログ番号: B2935512
CAS番号: 252060-06-3
分子量: 409.19
InChIキー: LNSIQGGIIWBJIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-(3,4-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-15-6-5-14(9-16(15)21)27-18-12(10-25)4-7-17(26-18)11-2-1-3-13(8-11)19(22,23)24/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSIQGGIIWBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates. This interaction could potentially influence the compound’s mode of action.

Pharmacokinetics

The compound has a predicted boiling point of 2200±350 °C and a predicted density of 1542±006 g/cm3. These properties could potentially influence the compound’s pharmacokinetics.

Action Environment

The compound’s storage conditions are recommended to be 2-8°c, suggesting that temperature could be an important environmental factor influencing its stability.

生物活性

2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with both dichlorophenoxy and trifluoromethyl groups, which contribute to its unique properties and interactions in biological systems.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be represented as follows:

PropertyDescription
IUPAC Name 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Molecular Formula C19H13Cl2F3N2O
Molecular Weight 395.22 g/mol
CAS Number 338964-67-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to act as an inhibitor or activator of various enzymes and receptors, which can lead to significant physiological effects. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been tested against multiple cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (Jurkat) cells. The results indicated that the compound could induce apoptosis in these cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating a dose-dependent response.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were recorded, demonstrating effective antimicrobial activity at concentrations as low as 50 µg/mL .

Structure-Activity Relationship (SAR)

Studies have explored the SAR of related compounds to elucidate how structural modifications impact biological activity. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the compound's potency against cancer cells and bacteria .

Toxicological Profile

Preliminary toxicological assessments have indicated that while the compound exhibits potent biological activities, it also requires careful evaluation for potential toxicity. Long-term studies are necessary to fully understand its safety profile in vivo .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Compound A : 2-[3-(Trifluoromethyl)Phenoxy]-6-[3-(Trifluoromethyl)Phenyl]Pyridine-3-Carbonitrile
  • Molecular Formula : C₂₀H₁₀F₆N₂O .
  • Molar Mass : 408.3 g/mol .
  • Key Differences: Replaces the 3,4-dichlorophenoxy group with a 3-(trifluoromethyl)phenoxy substituent.
Compound B : 2-(3,4-Dichlorophenoxy)-6-(4-Fluorophenyl)Pyridine-3-Carbonitrile
  • Molecular Formula : C₁₈H₈Cl₂F₃N₂O (inferred from ).
  • Key Differences :
    • The 3-(trifluoromethyl)phenyl group at position 6 is replaced with a 4-fluorophenyl group.
    • Impact : Fluorine’s smaller size and lower electronegativity compared to CF₃ may reduce steric hindrance and modify electronic interactions at the binding site .

Modifications to the Pyridine Core

Compound C : 1-[(3,4-Dichlorophenyl)Methyl]-2-Oxidanylidene-6-[3-(Trifluoromethyl)Phenyl]Pyridine-3-Carbonitrile
  • Structural Features :
    • Incorporates a 2-oxidanylidene (keto) group on the pyridine ring and a (3,4-dichlorophenyl)methyl substituent at position 1 .
  • The benzyl substitution at position 1 may hinder rotational freedom, affecting conformational stability .
Compound D : 6.2,6-Dichloro-4-(Trifluoromethyl)Pyridine-3-Carbonitrile
  • Synthesis : Produced via chlorination of a pyridine precursor using POCl₃ and Cl₂ .
  • Key Differences: Lacks the phenoxy and aryl substituents, instead having chlorine atoms at positions 2 and 6 and a CF₃ group at position 3. Impact: Reduced aromatic substitution may decrease π-π stacking interactions but enhance reactivity for further functionalization .

Functional Group Replacements

Compound E : 2-(1H-Indol-3-Yl)-4-(4-Methoxyphenyl)-6-Phenylpyridine-3-Carbonitrile
  • Structural Features: Substitutes the dichlorophenoxy group with an indole moiety and adds a methoxyphenyl group at position 4 .
Compound F : Antimicrobial Cyanopyridine Derivatives (e.g., 4-(4-(4,6-Diethoxy-1,3,5-Triazin-2-YlAmino)Phenyl)-2-Amino-6-(Phenyl)Pyridine-3-Carbonitrile)
  • Structural Features: Features a triazinylamino phenyl group at position 4 and an amino group at position 2 .
  • Impact: The amino and triazine groups enhance hydrogen-bonding and electrostatic interactions, correlating with reported antimicrobial efficacy .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Impacts
Target Compound C₁₉H₉Cl₂F₃N₂O 409.19 3,4-Dichlorophenoxy, 3-(trifluoromethyl)phenyl High lipophilicity, strong electron-withdrawing effects
Compound A C₂₀H₁₀F₆N₂O 408.3 3-(Trifluoromethyl)phenoxy, 3-(trifluoromethyl)phenyl Enhanced electronegativity, potential metabolic stability
Compound B C₁₈H₈Cl₂F₃N₂O ~407.1 3,4-Dichlorophenoxy, 4-fluorophenyl Reduced steric hindrance, modified electronic effects
Compound C C₂₀H₁₀Cl₂F₃N₂O₂ ~443.2 2-Oxidanylidene, (3,4-dichlorophenyl)methyl Increased polarity, conformational rigidity
Compound D C₇H₂Cl₂F₃N₂ ~249.0 2,6-Dichloro, 4-(trifluoromethyl) High reactivity, suitability for further synthesis

Research Implications and Gaps

  • Electronic Effects : Chlorine and CF₃ substituents dominate electron-withdrawing behavior, influencing charge distribution and binding to hydrophobic pockets .
  • Biological Activity : While antimicrobial data are available for triazine-containing analogs (e.g., Compound F) , direct activity studies on the target compound are absent in the provided evidence.
  • Synthetic Challenges: highlights the use of harsh chlorination conditions for pyridine derivatives, suggesting that milder routes may be needed for sensitive substituents like phenoxy groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。